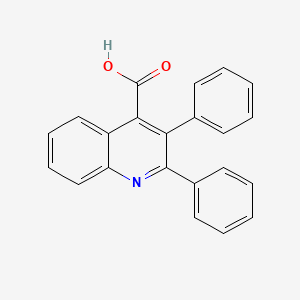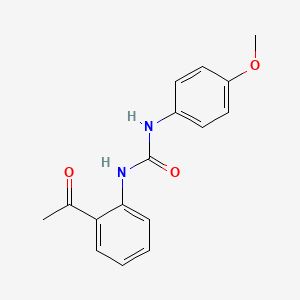![molecular formula C14H20N2O3 B5858829 1-[4-methoxy-3-(4-morpholinylmethyl)phenyl]ethanone oxime](/img/structure/B5858829.png)
1-[4-methoxy-3-(4-morpholinylmethyl)phenyl]ethanone oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-methoxy-3-(4-morpholinylmethyl)phenyl]ethanone oxime, also known as MEMO, is a chemical compound that has been extensively studied for its potential use in scientific research. MEMO is a reversible inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Aplicaciones Científicas De Investigación
1-[4-methoxy-3-(4-morpholinylmethyl)phenyl]ethanone oxime has been studied for its potential use as a tool compound in scientific research. It has been shown to selectively inhibit acetylcholinesterase without affecting other enzymes, making it a useful tool for studying the role of acetylcholine in various biological processes. This compound has been used to study the effects of acetylcholine on synaptic plasticity, learning and memory, and neurodegenerative diseases such as Alzheimer's.
Mecanismo De Acción
1-[4-methoxy-3-(4-morpholinylmethyl)phenyl]ethanone oxime binds to the active site of acetylcholinesterase and inhibits its activity by forming a reversible covalent bond with the enzyme. This prevents the breakdown of acetylcholine, leading to an increase in its concentration in the synaptic cleft. This increase in acetylcholine levels can enhance synaptic transmission and plasticity, leading to improved learning and memory.
Biochemical and Physiological Effects:
In addition to its effects on acetylcholinesterase, this compound has been shown to have other biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in synaptic plasticity and neurogenesis. This compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[4-methoxy-3-(4-morpholinylmethyl)phenyl]ethanone oxime has several advantages as a tool compound for scientific research. It is highly selective for acetylcholinesterase, allowing for specific manipulation of acetylcholine levels. It is also reversible, allowing for the control of acetylcholine levels over time. However, this compound has some limitations as well. It has a relatively short half-life in vivo, limiting its usefulness for long-term studies. It also has poor water solubility, making it difficult to administer in aqueous solutions.
Direcciones Futuras
There are several potential future directions for research on 1-[4-methoxy-3-(4-morpholinylmethyl)phenyl]ethanone oxime. One area of interest is the role of acetylcholine in the regulation of sleep and wakefulness. This compound has been shown to improve wakefulness in animal models, suggesting that it may have potential as a treatment for sleep disorders. Another potential direction is the use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's. This compound has been shown to improve cognitive function in animal models of Alzheimer's, and further research may lead to the development of new treatments for this devastating disease.
Métodos De Síntesis
1-[4-methoxy-3-(4-morpholinylmethyl)phenyl]ethanone oxime can be synthesized through a multi-step process starting from 4-methoxybenzaldehyde. The aldehyde is first reacted with morpholine to form the corresponding imine, which is then reduced with sodium borohydride to give the amine. The amine is then reacted with ethyl chloroformate to form the corresponding carbamate, which is finally reacted with hydroxylamine to yield this compound.
Propiedades
IUPAC Name |
(NE)-N-[1-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]ethylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-11(15-17)12-3-4-14(18-2)13(9-12)10-16-5-7-19-8-6-16/h3-4,9,17H,5-8,10H2,1-2H3/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTFSELSLXLGBO-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC(=C(C=C1)OC)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC(=C(C=C1)OC)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(tert-butyl)-2-{[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5858749.png)


![methyl 4-[({[2-(4-methoxyphenyl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5858780.png)
![methyl 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5858792.png)

![N-[4-(1-piperidinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B5858809.png)





![5-{[(3-chloro-2-methylphenyl)amino]methylene}-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5858839.png)
